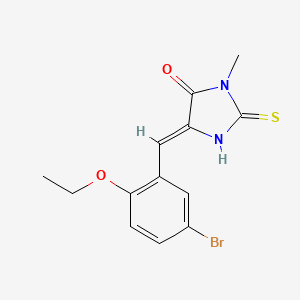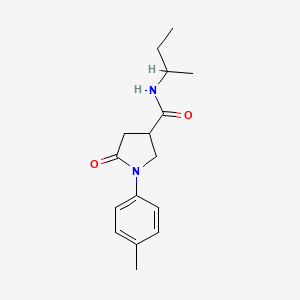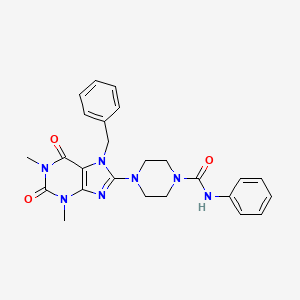![molecular formula C28H21N5O2S B4544873 5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4544873.png)
5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves strategic utilization of pyrazole and 1,2,4-triazole derivatives due to their significant pharmacological potential. One synthesis route involves the stepwise formation of the molecule starting with diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one, followed by reactions with hydrazine hydrate and carboxylic acids under specific conditions to form the desired structure. This process highlights the importance of selecting appropriate reagents and conditions to achieve the target compound (Fedotov et al., 2022).
Molecular Structure Analysis
The molecular structure of synthesized compounds is confirmed using techniques like 1H NMR and infrared spectroscopy, alongside qualitative and quantitative elemental composition analysis. These methods ensure the accurate identification of the compound's structure, as seen in the synthesis of related pyrazole and triazole derivatives (Kariuki et al., 2021).
Chemical Reactions and Properties
The chemical properties of these compounds are characterized by their potential for interaction with various biological targets, owing to the versatility of the pyrazole and triazole moieties. This is demonstrated in their reaction with carboxylic acids and the ability to form condensed systems, which are scientifically attractive for synthesizing new molecules with potential biological activities (Fedotov et al., 2022).
Physical Properties Analysis
The physical properties of the compounds, such as solubility and crystallinity, are determined through methods like high-performance liquid chromatography. These properties are crucial for understanding the behavior of the compounds under various conditions and for their application in further studies (Halim & Ibrahim, 2022).
Chemical Properties Analysis
Chemical properties are closely related to the structural aspects of the compounds. For instance, the presence of the methoxy and methylphenyl groups contributes to the compound's reactivity and potential biological activity. The comprehensive analysis involves studying the interactions of these compounds with biological targets, which can be inferred through docking studies and pharmacological evaluations (Reddy et al., 2009).
Propriétés
IUPAC Name |
(5Z)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N5O2S/c1-18-8-10-20(11-9-18)26-29-28-33(31-26)27(34)24(36-28)16-21-17-32(22-6-4-3-5-7-22)30-25(21)19-12-14-23(35-2)15-13-19/h3-17H,1-2H3/b24-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVCQVXMJNSCEB-JLPGSUDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)OC)C6=CC=CC=C6)/SC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-benzyl-8,9-dimethyl-7-(2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4544791.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4544806.png)
![3-[1-(3-chlorobenzyl)-1H-indol-3-yl]-2-cyano-N-(4-nitrophenyl)acrylamide](/img/structure/B4544813.png)
![2-[5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methyl-1-piperazinyl)acetamide](/img/structure/B4544819.png)

![2-methyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-1-propanamine hydrochloride](/img/structure/B4544832.png)
![N-{1-[(isopropylamino)carbonyl]-2-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]vinyl}benzamide](/img/structure/B4544839.png)
![1-{[1-(3-fluorobenzoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B4544851.png)
![4-[(2,4-dichlorophenyl)acetyl]morpholine](/img/structure/B4544854.png)

![N~1~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B4544892.png)

![N-[2-(4-morpholinyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4544896.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4544904.png)